(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt)

Description

Properties

IUPAC Name |

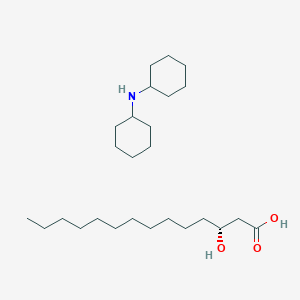

N-cyclohexylcyclohexanamine;(3R)-3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3.C12H23N/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13,15H,2-12H2,1H3,(H,16,17);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVENITBOXXWZJW-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574583 | |

| Record name | (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76062-98-1 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, compd. with N-cyclohexylcyclohexanamine (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76062-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H28O3

- Molecular Weight : 244.37 g/mol

- CAS Number : 28715-21-1

(R)-3-Hydroxy Myristic Acid is a long-chain fatty acid derivative, specifically an alkyl hydroxyl acid, which is important in various biological processes. Its tri(dicyclohexylammonium) salt form enhances its solubility and bioavailability, making it suitable for various applications.

The biological activity of (R)-3-Hydroxy Myristic Acid can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress. This property is crucial in preventing cellular damage and inflammation .

- Modulation of Cellular Signaling : It interacts with various cellular receptors and pathways, influencing inflammatory responses. For instance, it has been shown to activate Toll-like receptors (TLRs), which play a pivotal role in the innate immune response .

- Impact on Lipid Metabolism : As a fatty acid derivative, it may influence lipid metabolism, potentially affecting conditions such as obesity and metabolic syndrome .

Antimicrobial Activity

(R)-3-Hydroxy Myristic Acid has demonstrated antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of certain bacteria by disrupting their membrane integrity. This property is particularly relevant for developing new antimicrobial agents.

Anti-Cancer Activity

Studies have shown that conjugating (R)-3-Hydroxy Myristic Acid with specific peptides enhances their anti-cancer activity. For example, the conjugation of this acid with the DP18L peptide significantly improved its efficacy against cancer cell lines such as MiaPaCa cells. The effectiveness was found to be dependent on the carbon chain length of the hydroxyalkanoic acid used in the conjugation .

Case Studies

- Enhancement of Peptide Activity :

- Effects on Inflammatory Responses :

Comparison of Biological Activities

Scientific Research Applications

Biochemical Applications

1.1 Role in Fatty Acid Biosynthesis

(R)-3-Hydroxy Myristic Acid is an intermediate in the biosynthesis of fatty acids. It plays a crucial role in the metabolic pathways of lipids, which are essential for cellular structure and function. The compound can also interact with primary amines, forming various derivatives that may exhibit enhanced biological activity .

1.2 Antimicrobial Properties

Research indicates that (R)-3-Hydroxy Myristic Acid exhibits antimicrobial properties, particularly against Gram-negative bacteria. Its incorporation into lipid A components of bacterial membranes enhances its efficacy as an antimicrobial agent. This characteristic makes it a candidate for developing new antibiotics to combat antibiotic-resistant strains .

Pharmaceutical Applications

2.1 Drug Delivery Systems

The tri(dicyclohexylammonium) salt form of (R)-3-Hydroxy Myristic Acid can enhance drug solubility and stability, making it suitable for use in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their bioavailability and therapeutic effectiveness .

2.2 Formulation of Peptidomimetics

The compound's ability to stabilize peptide structures makes it valuable in the formulation of peptidomimetics—synthetic compounds that mimic the structure and function of peptides. This application is particularly relevant in designing new therapeutics that target specific biological pathways without the instability associated with natural peptides .

Industrial Applications

3.1 Surfactant Development

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) can be utilized as a surfactant due to its amphiphilic properties. It can lower surface tension in various formulations, making it useful in personal care products such as shampoos, conditioners, and lotions .

3.2 Emulsifying Agent

In food and cosmetic industries, this compound serves as an emulsifying agent that helps stabilize mixtures of oil and water, enhancing product consistency and shelf life.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Dicyclohexylammonium Salts

Structural and Functional Differences

The compound’s uniqueness lies in its triammonium salt configuration, distinguishing it from mono- or diammonium analogs. Below is a comparative analysis with structurally related dicyclohexylammonium salts:

Table 1: Key Structural and Functional Properties

Key Observations:

Molecular Complexity : The target compound has a significantly larger molecular weight (1,262.03 g/mol) compared to analogs like Boc-Dap(Boc)-OH·DCHA (485.66 g/mol), reflecting its triammonium structure and extended hydrocarbon chain .

Biological Specificity: Unlike peptide synthesis intermediates (e.g., ) or metabolite standards (e.g., ), the target compound is uniquely tied to bacterial lipid A, underscoring its role in microbiology and immunology .

Counterion Impact: The triammonium configuration enhances solubility in polar solvents compared to monoammonium salts, though explicit solubility data are lacking in available sources.

Table 2: Physicochemical and Handling Properties

Notes:

Limitations and Data Discrepancies

A notable inconsistency exists between and :

- lists the molecular formula as C₇₈H₁₅₃N₃O₉, while cites C₂₆H₅₁NO₃ for the same CAS number. This discrepancy may arise from a mislabeling of the salt type (tri- vs. di-ammonium) or a typographical error. Further verification from authoritative databases (e.g., PubChem, SciFinder) is recommended.

Preparation Methods

Preparation of (R)-3-Hydroxy Myristic Acid

The synthesis begins with the production of (R)-3-hydroxytetradecanoic acid, achieved via:

Microbial Fermentation

Chemical Resolution

-

Racemic separation : The racemic 3-hydroxy myristic acid is treated with chiral resolving agents (e.g., (1R,2S)-ephedrine) to isolate the (R)-enantiomer.

-

Conditions :

Parameter Value Solvent Ethanol/water (3:1) Temperature 0–5°C Resolution agent (1R,2S)-ephedrine (1:1) ee Achieved 95–97%

Salt Formation with Dicyclohexylamine

The free acid is converted to the tri(dicyclohexylammonium) salt via neutralization:

Reaction Protocol

-

Acid activation : (R)-3-hydroxytetradecanoic acid (1 mol) is dissolved in anhydrous ethanol under nitrogen.

-

Amine addition : Dicyclohexylamine (3 mol) is added dropwise at 0°C to prevent exothermic side reactions.

-

Crystallization : The mixture is cooled to -20°C, and the precipitate is filtered and washed with cold diethyl ether.

Optimization Parameters

-

Solvent selection : Ethanol outperforms isopropanol due to higher salt solubility (Table 1).

-

Stoichiometry : A 1:3 molar ratio (acid:amine) ensures complete salt formation.

Table 1: Solvent Impact on Salt Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 0 | 92 | 99.5 |

| Isopropanol | -10 | 85 | 98.2 |

| Acetone | 5 | 78 | 97.8 |

Purification and Characterization

Recrystallization Techniques

Analytical Methods

-

HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms ee >99%.

-

NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 0.88 (t, 3H, CH₃), δ 1.25 (m, 20H, CH₂), and δ 4.15 (m, 1H, OH).

-

Melting point : 112–114°C (decomposition observed above 120°C).

Industrial-Scale Production Challenges

Cost and Scalability Issues

Stability Considerations

Applications in Research

Q & A

Basic Research Questions

Q. How is (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) synthesized and purified in laboratory settings?

- Methodology : The compound is typically synthesized by reacting (R)-3-hydroxy myristic acid with dicyclohexylamine (DCHA) in an organic solvent (e.g., ethanol or methanol). The DCHA salt forms due to acid-base interaction, and the product precipitates upon addition of excess cyclohexylamine. Purification involves filtration, washing with cold solvent to remove unreacted amines, and recrystallization from a solvent system like chloroform/methanol .

- Key Considerations : DCHA salts are favored for their crystallinity and solubility in organic solvents, facilitating isolation and subsequent acid liberation via acidification .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR verify the hydroxyl and carboxylic acid groups, while P NMR (if applicable) monitors phosphorylation steps during synthesis .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHO for the free acid, with DCHA increasing molecular weight to ~760.62 g/mol for the tri-salt form) .

- Melting Point Analysis : The free acid melts at 71–72°C, while the DCHA salt may exhibit higher melting points due to crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric purity between (R)- and (S)-3-hydroxy myristic acid derivatives?

- Methodological Approach :

Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose-based columns) to separate (R) and (S) enantiomers. Retention time differences confirm enantiomeric excess .

Polarimetry : Compare optical rotation values ([α]) with literature data (e.g., (R)-enantiomer: [α] = -14.0° in aqueous methanol) .

Stereochemical Confirmation : X-ray crystallography or NOESY NMR can resolve absolute configuration if ambiguity arises .

Q. What stability challenges arise when handling this compound under varying experimental conditions?

- Thermal Stability : The DCHA salt is hygroscopic and may degrade above 80°C; store at -20°C in anhydrous conditions .

- Solvent Compatibility : Avoid aqueous solutions at extreme pH, which hydrolyze the salt to the free acid. Use inert solvents (chloroform, DCM) for long-term storage .

- Light Sensitivity : Protect from UV exposure to prevent oxidation of the hydroxyl group .

Q. How is this compound applied in studying bacterial lipid metabolism or signaling pathways?

- Lipid A Biosynthesis : (R)-3-hydroxy myristic acid is a precursor for lipid A in Gram-negative bacteria. The DCHA salt enhances solubility in hydrophobic assays to study acyltransferase enzymes .

- Inflammatory Response Models : Incorporate into lipopolysaccharide (LPS) analogs to investigate TLR4 receptor activation mechanisms .

- Metabolic Tracing : Radiolabeled C or H derivatives track fatty acid incorporation into bacterial membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.